molecular formula C11H10N2O2 B8232205 benzyl 1H-pyrazole-4-carboxylate

benzyl 1H-pyrazole-4-carboxylate

Cat. No.: B8232205
M. Wt: 202.21 g/mol
InChI Key: OZQCSFKTURXPAA-UHFFFAOYSA-N
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Description

(Phenylmethyl) 1{H}-pyrazole-4-carboxylate is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl 1H-pyrazole-4-carboxylate typically involves the cyclocondensation of hydrazine with a carbonyl compound. One common method is the reaction of phenylmethyl hydrazine with ethyl acetoacetate under acidic conditions, followed by cyclization to form the pyrazole ring . The reaction conditions often include refluxing the reactants in ethanol or another suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate green chemistry principles, such as using microwave-assisted synthesis or solvent-free conditions .

Chemical Reactions Analysis

Types of Reactions

(Phenylmethyl) 1{H}-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Pyrazole carboxylic acids.

    Reduction: Pyrazole alcohols.

    Substitution: Substituted pyrazole derivatives.

Mechanism of Action

The mechanism of action of benzyl 1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of cyclooxygenase enzymes, leading to anti-inflammatory effects . The exact molecular pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Phenylmethyl) 1{H}-pyrazole-4-carboxylate is unique due to the presence of the phenylmethyl group, which can enhance its biological activity and chemical reactivity compared to simpler pyrazole derivatives. This structural modification allows for a broader range of applications and interactions with molecular targets.

Properties

IUPAC Name

benzyl 1H-pyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(10-6-12-13-7-10)15-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZQCSFKTURXPAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C2=CNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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